2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Overview
Description
The compound 2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, oxadiazole rings, and phthalazinone frameworks, which are often synthesized for their potential biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various hydrazides or other suitable precursors. For instance, one study describes the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize a series of thiosemicarbazides and oxadiazole derivatives through cyclization and aminomethylation reactions . Another study reports the synthesis of indolizin-3-yl methanone derivatives with a 3-chlorophenyl group and a 1,3,4-oxadiazol-2-yl moiety, which were characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one described is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These techniques provide information about the functional groups, the molecular framework, and the purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cyclization to form the core heterocyclic structure, followed by functional group transformations such as aminomethylation. These reactions are carefully controlled to achieve the desired selectivity and yield of the target compounds . The reactivity of such compounds can also be influenced by the presence of electron-donating or electron-withdrawing substituents on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential application as pharmaceutical agents. The biological activities, such as enzyme inhibition and cytotoxicity, are also key chemical properties that are often evaluated in vitro using various assays to determine their therapeutic potential .
properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-30-17-9-4-6-14(12-17)21-25-22(31-27-21)20-18-10-2-3-11-19(18)23(29)28(26-20)16-8-5-7-15(24)13-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJELCNPBJWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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